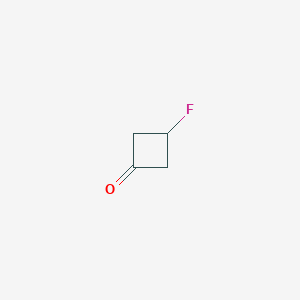

3-Fluorocyclobutan-1-one

Descripción

Propiedades

IUPAC Name |

3-fluorocyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO/c5-3-1-4(6)2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFPMCCDQBTGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Nucleophilic Fluorination

One method for synthesizing 3-Fluorocyclobutan-1-one involves nucleophilic fluorination of cyclobutane derivatives. This typically includes reacting cyclobutyl lithium with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom. The resulting 3-fluorocyclobutyl intermediate is then oxidized to form the ketone group, potentially using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Retrosynthetic Analysis

Synthetic Routes and Reaction Conditions

The synthesis of this compound may involve fluorination of cyclobutane precursors or cyclization of fluorinated intermediates. Fluorination can be achieved via electrophilic agents (e.g., Selectfluor®) or nucleophilic substitution in cyclobutane derivatives to introduce the fluorine moiety. Purification is critical, and column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (low-polarity solvents) can be used to achieve high purity. Purity should be monitored via HPLC (C18 column, acetonitrile/water mobile phase) and structural fidelity confirmed with \$$^{1}H\$$ and \$$^{13}C\$$ NMR.

Spectroscopic Characterization

Characterizing the structural integrity of this compound involves a multi-technique approach:

- NMR Spectroscopy : \$$^{19}F\$$ NMR (δ ~ -150 to -220 ppm for CF groups) and \$$^{1}H\$$ NMR (ketone-adjacent protons).

- IR Spectroscopy : Confirm ketone C=O stretch (~1700 cm$$^{-1}\$$) and C-F stretches (~1100–1250 cm$$^{-1}\$$).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]$$^{+}$$) and fragmentation patterns.

Cross-validation with X-ray crystallography, if single crystals are obtainable, can further confirm the structure.

Stability Considerations

This compound is sensitive to light, moisture, and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) in amber vials at –20°C. Regular monitoring of degradation via TLC or HPLC is recommended; if ketone oxidation is observed (e.g., carboxylic acid formation), stabilizers like BHT (0.01–0.1% w/w) can be added. Accelerated stability studies (40°C/75% RH for 4 weeks) can help establish shelf-life.

Computational Modeling

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and activation energies for nucleophilic attacks. Simulating the ketone’s LUMO distribution can identify electrophilic hotspots, and comparing reaction pathways (e.g., Grignard vs. organozinc additions) can predict regioselectivity. Validating predictions with kinetic experiments (e.g., monitoring reaction rates via in situ IR) is also beneficial.

Strategies to Resolve Spectral Data Contradictions

Contradictions in spectral data may arise from conformational flexibility or impurities. Strategies to resolve these include:

- Variable-Temperature NMR : To freeze ring-flipping in cyclobutane and resolve splitting patterns.

- 2D NMR (COSY, NOESY) : To identify through-space couplings or hidden impurities.

- Isotopic Labeling : Synthesize \$$^{13}C\$$-labeled analogs to trace unexpected couplings.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluorocyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.

Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

3-Fluorocyclobutan-1-one serves as a crucial building block in organic synthesis. Its fluorinated nature allows for the development of more complex fluorinated compounds, which are essential in pharmaceuticals and agrochemicals.

Table 1: Comparison with Related Compounds

| Compound Name | Unique Features |

|---|---|

| 3-(Difluoromethyl)cyclobutan-1-one | Contains two fluorine atoms; higher reactivity |

| 3-Fluorocyclobutanol | Alcohol derivative; different reactivity profile |

| 3-Fluorocyclobutane-1-carboxylic acid | Carboxylic acid; distinct acidity and reactivity |

Biology

In biological research, this compound is utilized to study enzyme mechanisms and as a probe for investigating biological pathways involving aldehyde dehydrogenases. Its ability to participate in nucleophilic addition reactions makes it valuable for probing biochemical interactions.

Medicinal Chemistry

The compound shows potential as a precursor for developing fluorinated drugs. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceutical agents. Research indicates that compounds derived from this compound may exhibit improved therapeutic profiles against various diseases.

Case Study: Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of this compound. For instance, compounds synthesized from this building block have shown promising activity against specific cancer cell lines, suggesting its role in drug development targeting cancer therapies.

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals with specific properties such as increased stability and reactivity. Its unique characteristics make it suitable for applications in materials science and chemical manufacturing.

Mecanismo De Acción

The mechanism of action of 3-Fluorocyclobutan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in the modulation of biological processes and the inhibition or activation of specific pathways .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

The table below summarizes key structural analogs and their distinguishing features:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| 3-Fluorocyclobutan-1-one | C₄H₅FO | F at C3, ketone at C1 | ~100.08 (estimated) | High ring strain; enhanced electrophilicity due to F and ketone synergy. |

| 3-(Difluoromethyl)cyclobutan-1-one | C₅H₆F₂O | CF₂H at C3, ketone at C1 | ~132.10 (estimated) | Increased electron-withdrawing effects from CF₂H; potential lower boiling point. |

| 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine | C₁₁H₁₅FN | 4-Fluorophenyl at C3, amine at C1 | 195.23 | Aromatic ring adds lipophilicity; amine group enables basicity and H-bonding. |

| 3-Methyl-3-phenylcyclopentan-1-one | C₁₂H₁₄O | Phenyl and methyl at C3, ketone at C1 | 174.24 | Reduced ring strain (cyclopentane); steric hindrance from bulky substituents. |

| 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride | C₅H₈F₄N·HCl | F at C3, CF₃ at C1, amine hydrochloride | 222.58 (HCl salt) | High polarity due to hydrochloride salt; trifluoromethyl enhances stability. |

Notes: Molecular weights for this compound and analogs are estimated based on structural data .

Reactivity and Stability

- Ring Strain vs. Fluorination: The cyclobutane ring in this compound exhibits significant strain, which may increase susceptibility to ring-opening reactions. Fluorine’s electron-withdrawing nature could stabilize the ketone group, moderating reactivity compared to non-fluorinated cyclobutanones .

- Aromatic Substituents : Compounds like 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine () benefit from aromatic conjugation, which enhances UV absorption and lipophilicity—properties absent in this compound.

Functional Group Influence

- Ketone vs. Amine : The ketone in this compound enables nucleophilic additions (e.g., Grignard reactions), while amines (e.g., ) participate in acid-base chemistry and form salts.

- Chlorinated vs. Fluorinated Analogs: Linear chloroalkanes like 1-Chlorobutane () lack ring strain and fluorination effects, making them less reactive in polar reactions compared to fluorocyclobutanones.

Research Findings and Trends

- Synthetic Applications: Fluorinated cyclobutanones are valuable intermediates in medicinal chemistry. For example, 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine () demonstrates how fluorine and aromatic groups can optimize drug-like properties (e.g., bioavailability) .

Actividad Biológica

3-Fluorocyclobutan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with a fluorine substituent and a carbonyl group. This unique structure contributes to its reactivity and biological properties. The presence of the fluorine atom can enhance lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Some derivatives of cyclobutanones have shown significant antimicrobial properties. The incorporation of fluorine may increase the potency against various bacterial strains by altering membrane permeability or interfering with metabolic pathways.

- Antitumor Effects : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways essential for tumor growth.

- Enzyme Inhibition : Compounds like this compound may act as enzyme inhibitors, blocking key metabolic processes in pathogens or cancer cells.

Cytotoxicity Studies

A study investigating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant inhibition of cell viability. For instance, when tested against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines, it exhibited a dose-dependent decrease in cell viability, indicating potential as an anticancer agent .

Antimicrobial Activity

Research into the antimicrobial properties of related cyclobutanones has shown promising results. For example, derivatives demonstrated effectiveness against Staphylococcus spp., highlighting the potential for this compound in treating bacterial infections .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Fluorocyclobutan-1-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of fluorinated cyclobutane derivatives typically involves cyclization reactions or fluorination of pre-formed cyclobutane rings. For example, fluorination can be achieved using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under controlled anhydrous conditions . Optimization includes monitoring reaction temperature (e.g., −78°C to room temperature) and solvent choice (e.g., dichloromethane or THF) to minimize side reactions. Reaction progress is tracked via TLC or GC-MS, and intermediates are purified using column chromatography.

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : NMR identifies fluorine chemical shifts (typically δ −180 to −220 ppm for aliphatic fluorides), while NMR detects carbonyl carbon deshielding (~200–220 ppm) .

- IR : A strong carbonyl stretch (~1700–1750 cm) and C-F vibration (~1000–1100 cm) are key markers .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and isotopic patterns.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Standard laboratory precautions include:

- Use of nitrile gloves, chemical-resistant goggles, and fume hoods to avoid inhalation or skin contact .

- Storage in airtight containers under inert gas (e.g., N) to prevent moisture-induced decomposition.

- Immediate neutralization of spills with sodium bicarbonate or specialized absorbents . Always consult the compound-specific SDS for toxicity data and disposal guidelines.

Advanced Research Questions

Q. How can regioselectivity challenges in fluorinating cyclobutane derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational tools (e.g., DFT calculations) predict favorable fluorination sites by analyzing transition-state energies and charge distribution . Experimentally, directing groups (e.g., electron-withdrawing substituents) or catalysts (e.g., Pd/Cu systems) enhance selectivity. For example, DAST-mediated fluorination may favor equatorial positions in strained rings due to reduced torsional strain .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Conflicting data (e.g., unexpected NMR splitting or IR band shifts) requires:

- Cross-validation : Replicate experiments under standardized conditions to rule out instrumental errors.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations or X-ray crystallography for unambiguous structural determination .

- Literature Benchmarking : Compare data with structurally analogous compounds (e.g., 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid) to identify anomalies .

Q. What computational strategies predict the reactivity of this compound in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) models simulate reaction pathways, such as ring-opening or nucleophilic attacks. Key parameters include:

- Frontier Molecular Orbitals : HOMO-LUMO gaps indicate susceptibility to electrophilic/nucleophilic interactions.

- Solvent Effects : PCM (Polarizable Continuum Model) calculations account for solvation energy in polar aprotic solvents .

- Transition-State Analysis : Identify rate-limiting steps (e.g., fluorinated ring strain vs. steric hindrance).

Data Interpretation and Experimental Design

Q. What experimental controls are essential when studying the stability of this compound under varying pH conditions?

- Methodological Answer :

- Control Groups : Include neutral (pH 7), acidic (pH 2–4 with HCl), and basic (pH 10–12 with NaOH) conditions.

- Kinetic Monitoring : Use HPLC or UV-Vis spectroscopy to track degradation rates over time.

- Reference Standards : Compare with non-fluorinated cyclobutanones to isolate fluorine-specific effects .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Variable Modification : Synthesize derivatives with substituents at the 2-, 3-, or 4-positions of the cyclobutane ring.

- Biological Assays : Test cytotoxicity (via MTT assay) or enzyme inhibition (e.g., kinase profiling) to correlate structural changes with activity .

- Statistical Analysis : Apply multivariate regression to identify key molecular descriptors (e.g., logP, polar surface area) influencing bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.